molecular formula C18H16Cl2N4O2 B607772 SCD inhibitor 1 CAS No. 1150701-66-8

SCD inhibitor 1

Katalognummer B607772
CAS-Nummer: 1150701-66-8
Molekulargewicht: 391.252
InChI-Schlüssel: QQRGSFYTPBYCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SCD inhibitor 1, also known as SCD1 inhibitor, is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme that plays a crucial role in fatty acid metabolism . The inhibitor works by preventing the conversion of saturated, long-chain fatty acyl-CoAs to monounsaturated, long-chain fatty acyl-CoAs . It has been found to be active in vivo and is orally bioavailable .


Molecular Structure Analysis

The molecular weight of SCD inhibitor 1 is 387.87 . Its molecular formula is C21H20F3N3O3 . The CAS Number for SCD inhibitor 1 is 1032229-33-6 .


Physical And Chemical Properties Analysis

SCD inhibitor 1 is a solid substance . It is soluble in ethanol up to 10 mM and in DMSO up to 100 mM .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Diabetes and Dyslipidemia : SCD inhibitors like MK-8245 are developed as liver-targeted drugs to treat diabetes and dyslipidemia. These inhibitors aim to minimize exposure in tissues associated with adverse events while targeting the liver, which is responsible for therapeutic efficacy (Oballa et al., 2011).

  • Overview of Patented SCD Inhibitors : The development of small-molecule SCD inhibitors has been significant, with over 100 patent applications. These inhibitors show preclinical efficacy in reducing body-weight gain and improving glucose clearance, but chronic inhibition in skin and eye-lubricating glands results in undesirable adverse events (Powell, 2014).

  • Liver-Targeted SCD Inhibitors for Metabolic Disorders : Novel, potent bispyrrolidine SCD inhibitors have been discovered. These compounds are designed to inhibit liver SCD activity in mice, focusing on addressing metabolic disorders like obesity and type II diabetes (Lachance et al., 2012).

  • Cancer Treatment : Some SCD inhibitors have shown selective toxicity to certain cancer cell lines. This offers a strategy to target SCD in cancer by taking advantage of high CYP expression in a subset of tumors (Theodoropoulos et al., 2016).

  • Neurotoxicity and Neurodegenerative Diseases : SCD inhibitors have been found to be toxic to early human and rat neuron cultures while displaying minimal toxicity to late cultures. They can rescue α-synuclein-induced toxicity in late primary neurons, suggesting potential applications in neurodegenerative diseases (Nicholatos et al., 2021).

  • Clear Cell Renal Cell Carcinoma (ccRCC) Treatment : SCD1 has been identified as a novel molecular target in ccRCC. Inhibition of SCD1 decreases tumor cell proliferation and induces apoptosis, suggesting it as a therapeutic target for ccRCC treatment (von Roemeling et al., 2013).

  • Anti-Hepatitis C Treatment : Liver-specific SCD-1 inhibitors like MK8245 have shown potential as anti-HCV drugs. These inhibitors can be combined with direct anti-viral agents to avoid the emergence of drug-resistant HCV strains, providing a new approach for HCV treatment (Nio et al., 2016).

  • Nonalcoholic Steatohepatitis (NASH) Treatment : A novel SCD-1 inhibitor has shown effectiveness in ameliorating hepatic triglyceride accumulation, liver injury, and inflammation in experimental models of NASH (Kurikawa et al., 2013).

Eigenschaften

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N-[4-(hydroxymethyl)phenyl]-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-11-17(18(26)21-14-5-2-12(10-25)3-6-14)22-23-24(11)9-13-4-7-15(19)16(20)8-13/h2-8,25H,9-10H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGSFYTPBYCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SCD inhibitor 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.